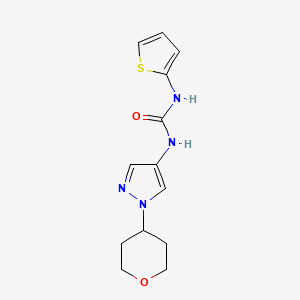

1-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea

Description

1-(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea is a heterocyclic urea derivative featuring a pyrazole core substituted with a tetrahydro-2H-pyran-4-yl group at the 1-position and a thiophen-2-yl moiety via a urea linkage. The compound’s structure combines a rigid pyran ring, a planar pyrazole, and a sulfur-containing thiophene, which collectively influence its physicochemical properties and biological interactions. Urea derivatives are known for their hydrogen-bonding capacity, making them valuable in medicinal chemistry for targeting enzymes or receptors .

Properties

IUPAC Name |

1-[1-(oxan-4-yl)pyrazol-4-yl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c18-13(16-12-2-1-7-20-12)15-10-8-14-17(9-10)11-3-5-19-6-4-11/h1-2,7-9,11H,3-6H2,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBPRRITWBDOPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(C=N2)NC(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea is a compound that integrates a tetrahydro-2H-pyran moiety with a pyrazole and thiophene, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₈H₁₃N₃O

- Molecular Weight : 167.21 g/mol

- CAS Number : 1190380-49-4

- Structure : The compound features a urea linkage, which is critical for its biological activity.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of pyrazole have shown promising results against various cancer cell lines:

| Compound | Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|---|

| Compound 4 | EKVX (lung cancer) | 1.7 | 21.5 | 25.9 |

| RPMI-8226 (leukemia) | 28.7 | 15.9 | 27.9 | |

| OVCAR-4 (ovarian) | 25.9 | 28.7 | 15.1 |

These compounds exhibit selective cytotoxicity, making them potential candidates for targeted cancer therapies .

ALK5 Inhibition

The compound has also been studied for its role as an inhibitor of the ALK5 receptor (activin-like kinase 5), which is implicated in the progression of fibrotic diseases and tumors. A related pyrazole derivative demonstrated an IC50 value of 25 nM against ALK5 autophosphorylation, indicating high potency as an inhibitor . This inhibition is crucial in modulating TGF-beta signaling pathways, which are often dysregulated in cancer.

Antimicrobial Activity

Compounds with similar structures have shown a range of antimicrobial activities, including antibacterial and antifungal effects. The presence of the thiophene ring enhances the compound's interaction with microbial targets, potentially leading to increased efficacy against resistant strains .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The urea moiety facilitates hydrogen bonding with target enzymes, disrupting their function.

- Receptor Modulation : By inhibiting receptors like ALK5, these compounds can alter cellular signaling pathways that contribute to tumor growth and fibrosis.

- Interference with Cellular Processes : The integration of thiophene and pyrazole allows for interactions with cellular membranes and proteins, affecting cellular uptake and metabolism.

Case Studies

Several studies have highlighted the effectiveness of pyrazole-based compounds in clinical settings:

- Study on Antitumor Efficacy : In a xenograft model using CT26 cells, oral administration of a related compound resulted in significant tumor growth inhibition without severe toxicity .

- Antimicrobial Evaluation : A series of thioamide derivatives were synthesized and tested against various bacterial strains, showing significant inhibition at low concentrations .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea with structurally or functionally related compounds:

Key Observations:

Structural Variations: The tetrahydro-2H-pyran-4-yl group in the target compound enhances conformational flexibility and solubility compared to purely aromatic substituents (e.g., benzimidazole in or phenyl in ).

Biological Activity: Pyrazole-thiophene-urea derivatives often exhibit kinase inhibition (e.g., AuroraA/STK1 in ) or antimicrobial activity (). The absence of a carbaldehyde or benzofuranone in the target compound may reduce cytotoxicity compared to and analogs.

Synthesis: The target compound’s synthesis likely involves pyrazole ring formation followed by urea condensation, similar to methods in –4 and 7–7.

Physical Properties: Molecular weights of analogs range from 278.33 () to 333.4 (), with the target compound likely falling within this range.

Structure-Activity Relationship (SAR) Insights:

- Urea Linkage : Critical for hydrogen bonding with biological targets (e.g., kinases or bacterial enzymes).

- Thiophen-2-yl Group : Contributes to π-π stacking and hydrophobic interactions; halogenation (e.g., 4-chlorophenyl in ) enhances antibacterial potency.

- Tetrahydro-2H-pyran-4-yl : Improves metabolic stability and solubility compared to smaller substituents.

Q & A

Q. What are the common synthetic routes for preparing the tetrahydro-2H-pyran-4-yl moiety in this compound?

The tetrahydro-2H-pyran ring is typically synthesized via cyclization reactions. For example, substituted diols or ketones can undergo acid-catalyzed cyclization to form the tetrahydropyran scaffold. Retrosynthetic analysis using computational tools (e.g., AI-driven synthesis planning) suggests feasible routes involving precursors like 4-methyl-2-phenyloxane, as described in IUPAC nomenclature and synthesis pathways .

Q. How is the urea linkage formed in this compound?

The urea bridge is synthesized via coupling of an isocyanate or carbamate intermediate with an amine. For example, in analogous urea derivatives, 1-adamantylamine hydrochlorides are reacted with heteroaryl isocyanates using coupling agents like DIPEA in dichloromethane (DCM), achieving yields between 40–63% .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Standard characterization includes NMR, NMR, and high-resolution mass spectrometry (HRMS). For instance, in related urea derivatives, NMR peaks at δ 1.5–2.5 ppm confirm adamantyl protons, while HRMS data validates molecular mass with <2 ppm error .

Q. What role does the thiophen-2-yl group play in the compound's electronic properties?

The thiophene ring contributes to π-conjugation and electron-richness, enhancing binding interactions with biological targets. In similar compounds, the sulfur atom in thiophene facilitates hydrogen bonding and hydrophobic interactions, as observed in Kabachnik–Fields reaction products .

Advanced Research Questions

Q. How can synthetic yields be optimized when steric hindrance arises from bulky substituents?

Steric effects from groups like tetrahydro-2H-pyran can reduce reaction efficiency. Strategies include:

- Using polar aprotic solvents (e.g., DMF) to improve solubility.

- Employing microwave irradiation to accelerate reactions (e.g., Kabachnik–Fields reactions under microwave conditions achieve >90% conversion in 30 minutes) .

- Introducing bulky coupling agents (e.g., HATU) to enhance reactivity .

Q. Are there contradictions in reported biological activities of similar urea derivatives, and how can they be resolved?

Discrepancies in receptor binding (e.g., GPR139 antagonism in pyrazole derivatives) may arise from stereochemical variations or assay conditions. Resolving these requires:

- Enantiomeric separation via chiral HPLC.

- Comparative IC studies under standardized assay protocols (e.g., patent data vs. peer-reviewed studies) .

Q. How do computational methods predict the bioavailability and metabolic stability of this compound?

Molecular dynamics simulations and docking studies assess interactions with metabolic enzymes (e.g., CYP450). For instance, exact mass data (352.0668534 g/mol) and logP calculations predict moderate blood-brain barrier penetration, while metabolites like sulfoxides are identified via LC-MS/MS .

Q. What challenges arise in maintaining enantiomeric purity during synthesis?

Racemization can occur during urea formation. Mitigation strategies include:

- Using chiral auxiliaries (e.g., Evans oxazolidinones).

- Low-temperature reactions to minimize epimerization .

Q. How does microwave irradiation improve the synthesis of thiophene-containing analogs?

Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, Kabachnik–Fields reactions under microwave irradiation yield 85–92% purity by minimizing side reactions like thiophene ring oxidation .

Q. What purification techniques address solubility issues during in vitro testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.